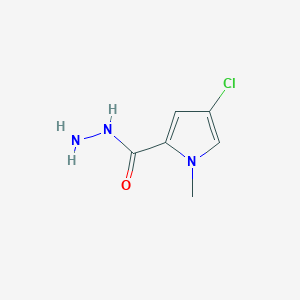
4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . More detailed structural information may be available in the form of a 2D Mol file or a computed 3D SD file .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a predicted melting point of 132.42°C and a predicted boiling point of 346.10°C. The density is predicted to be approximately 1.5 g/cm3, and the refractive index is predicted to be n20D 1.62 .Scientific Research Applications
Antimycobacterial Agents
Research has shown that derivatives of pyrrole, such as 1,5-diphenylpyrrole compounds including those with 4-chloro substituents, possess significant antimycobacterial activity. These compounds have been evaluated against Mycobacterium tuberculosis, showing activities that surpass those of existing drugs like streptomycin and isoniazid. This highlights the potential of 4-chloro-1-methyl-1H-pyrrole-2-carbohydrazide derivatives in developing new treatments for tuberculosis (Biava et al., 2008).
Heterocyclic Chemistry and Ligand Synthesis
Derivatives of this compound are also used as intermediates in the synthesis of complex heterocyclic compounds. For instance, the compound has been involved in the synthesis of thieno[2,3-c]pyrazoles, showcasing its utility in creating novel heterocycles with potential applications in pharmaceuticals and agrochemicals (Haider et al., 2005).
Catalysis in Organic Synthesis
Pyrrole-2-carbohydrazides, closely related to the chemical , have been identified as effective ligands for copper-catalyzed amination of aryl halides with amines in pure water. This application is significant for the development of greener and more efficient methods in organic synthesis, highlighting the versatility of these compounds in catalysis (Xie et al., 2010).
Non-Linear Optical Materials
In material science, the structural and electronic properties of this compound derivatives have been explored for their potential application in non-linear optics (NLO). These compounds exhibit interesting hyperpolarizability characteristics, which are crucial for the development of NLO materials (Murthy et al., 2017).
Antimicrobial and Antifungal Activities
Some new pyrrolylthieno[2,3-b]-quinoline derivatives, synthesized from this compound, have been screened for their antibacterial and antifungal activities. This research contributes to the search for novel antimicrobial agents that could potentially address the growing issue of drug resistance (Geies et al., 1998).
Properties
IUPAC Name |
4-chloro-1-methylpyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-10-3-4(7)2-5(10)6(11)9-8/h2-3H,8H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKRCYMHMAHGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2757255.png)


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2757260.png)


![3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2757267.png)

![4-amino-N-[(oxolan-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2757269.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2757270.png)
![7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2757271.png)

![1-[(4-chlorophenyl)methyl]-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2757275.png)
